molecular formula C21H24N4O2S B2896067 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1105201-17-9

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

Cat. No. B2896067
M. Wt: 396.51
InChI Key: RESQQWYVVRPFEF-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Biological Evaluation

This compound is structurally related to a variety of heterocyclic compounds that have been synthesized and evaluated for their biological activities. For instance, novel pyrazolopyrimidine derivatives have been investigated for their anticancer and anti-5-lipoxygenase activities. These compounds, which share a similar complex structure, have demonstrated significant cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, suggesting a potential for therapeutic applications in cancer and inflammation (Rahmouni et al., 2016).

Another study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at producing potential antibacterial agents. These compounds, which also encompass complex heterocyclic frameworks, were found to exhibit high antibacterial activities, highlighting the versatility of such structures in drug development (Azab et al., 2013).

Antimicrobial Activity

Thiazolidinone derivatives, similar in complexity to the compound , have been synthesized and evaluated for their antimicrobial properties. One series of these derivatives showed promising results against a range of bacterial strains such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger and Candida albicans (Patel et al., 2012).

Furthermore, compounds structurally related to the specified chemical have been synthesized with the aim of developing new antimicrobial agents. For example, pyrazolo[3,4-d]pyrimidin derivatives demonstrated significant antimicrobial activity, underscoring the potential of such complex molecules in addressing drug-resistant microbial infections (Khobragade et al., 2010).

Safety And Hazards

I couldn’t find any specific safety and hazard information for the requested compound.


Future Directions

The studies mentioned above showed that these types of compounds could be considered as lead compounds for the development of AD drugs1. The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D23. This information can be utilized to design and develop selective and potent dopamine agonists to treat PD3.


Please note that this information is based on the closest related compounds I could find, and may not directly apply to the specific compound you’re interested in. For a comprehensive analysis of the specific compound, more detailed studies would be needed. Please consult with a chemical expert or conduct further research for more accurate information.


properties

IUPAC Name

12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c26-19(24-11-9-23(10-12-24)15-5-2-1-3-6-15)13-16-14-28-21-22-18-8-4-7-17(18)20(27)25(16)21/h1-3,5-6,16H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESQQWYVVRPFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

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